molecular formula C7H5BrN4 B1286019 5-Bromo-2-(1H-imidazol-1-YL)pyrimidine CAS No. 883230-68-0

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Cat. No.: B1286019
CAS No.: 883230-68-0
M. Wt: 225.05 g/mol
InChI Key: SCDMEQDXMQROEY-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: As mentioned, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be synthesized via nucleophilic substitution reactions.

    Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted pyrimidines.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.

Common Reagents and Conditions:

    Bases: Potassium carbonate, cesium carbonate.

    Solvents: Dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide.

    Catalysts: Copper(II) salts for coupling reactions.

Major Products:

  • Substituted pyrimidines and imidazoles depending on the specific reaction conditions and reagents used.

Mechanism of Action

The specific mechanism of action for 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes .

Comparison with Similar Compounds

Uniqueness:

  • 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is unique due to the presence of both a bromine atom and an imidazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Properties

IUPAC Name

5-bromo-2-imidazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDMEQDXMQROEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585985
Record name 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883230-68-0
Record name 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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